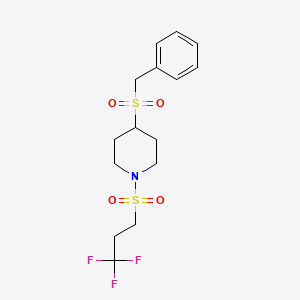

4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine is a synthetic organic compound characterized by the presence of both benzylsulfonyl and trifluoropropylsulfonyl groups attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common method starts with the piperidine ring, which is first functionalized with a benzylsulfonyl group through a nucleophilic substitution reaction. This is followed by the introduction of the trifluoropropylsulfonyl group using a sulfonylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides under appropriate conditions.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Conditions often involve strong bases like sodium hydride (NaH) and solvents such as DMF or tetrahydrofuran (THF).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Biology: In biological research, it can serve as a probe to study the interactions of sulfonyl-containing compounds with biological targets, such as enzymes or receptors.

Industry: In materials science, the compound’s unique properties can be exploited to develop new materials with specific characteristics, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism by which 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl groups can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

- 4-(Methylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine

- 4-(Benzylsulfonyl)-1-(methylsulfonyl)piperidine

- 4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine

Uniqueness: Compared to similar compounds, 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine stands out due to the presence of both benzylsulfonyl and trifluoropropylsulfonyl groups. This dual functionality can provide a unique combination of chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

- Molecular Formula : C₁₃H₁₈F₃N₁O₄S₂

- Molecular Weight : 361.42 g/mol

Biological Activity Overview

The biological activity of this compound is primarily related to its interactions with various biological targets. Here are some key aspects of its activity:

- Antagonistic Properties : The compound has shown potential as a CCR3 receptor antagonist, which is significant in the context of allergic responses and asthma management. Studies indicate that piperidine derivatives can modulate chemokine receptor activities, impacting eosinophil migration and inflammation .

- Neuropharmacological Effects : The compound's structure suggests it may interact with dopamine receptors, particularly D4R. Research indicates that modifications in piperidine derivatives can enhance selectivity and potency against these receptors, which are implicated in various neuropsychiatric disorders .

Structure-Activity Relationships (SAR)

The SAR studies for piperidine derivatives highlight several important trends:

- Substituent Effects : The presence of sulfonyl groups significantly influences the binding affinity and biological activity. For instance, modifications on the benzyl group have been shown to enhance antagonistic properties against chemokine receptors .

- Fluorinated Alkyl Chains : The incorporation of trifluoropropyl moieties appears to improve lipophilicity and receptor binding, which may enhance overall efficacy in vivo .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

- Antibacterial Activity : A study on related piperidine compounds demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, indicating their potential utility in treating conditions like Alzheimer's disease or managing urea levels in patients .

- Dopamine Receptor Modulation : Research into benzyloxy piperidine derivatives has shown promising results as selective D4R antagonists, with implications for treating Parkinson's disease-related dyskinesias .

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

4-benzylsulfonyl-1-(3,3,3-trifluoropropylsulfonyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO4S2/c16-15(17,18)8-11-25(22,23)19-9-6-14(7-10-19)24(20,21)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWAWUUJJCCBKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.